molecular formula C10H10BrNO3 B1367923 2-[(2-Bromobenzoyl)amino]propanoic acid

2-[(2-Bromobenzoyl)amino]propanoic acid

Cat. No.: B1367923
M. Wt: 272.09 g/mol
InChI Key: PJRAZFUHADGGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Bromobenzoyl)amino]propanoic acid is a synthetic organic compound characterized by a propanoic acid backbone substituted with a 2-bromobenzoylamino group. Its molecular formula is C₁₀H₁₀BrNO₃, with a molecular weight of 296.10 g/mol. The bromine atom at the ortho position of the benzoyl group introduces steric and electronic effects, influencing reactivity and biological interactions.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-[(2-bromobenzoyl)amino]propanoic acid

InChI

InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11/h2-6H,1H3,(H,12,13)(H,14,15)

InChI Key

PJRAZFUHADGGMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC=CC=C1Br

sequence

A

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects: Bromine vs. Cycloalkyl vs. Aromatic Groups: The cyclobutylcarbonyl substituent in 2-[(cyclobutylcarbonyl)amino]propanoic acid introduces steric hindrance, which may reduce metabolic degradation but limit target affinity compared to aromatic bromo or benzoyl groups .

Biological Activity: In vitro studies on carboxamide derivatives (e.g., 2CMPA) reveal that bulky substituents like cyclohexylcarbamoyl enhance enzyme inhibition, suggesting that the bromobenzoyl group in this compound may similarly modulate activity through steric and electronic interactions .

For instance, 2-[(cyclobutylcarbonyl)amino]propanoic acid (171.19 g/mol) has higher predicted solubility than the brominated analog (296.10 g/mol) .

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